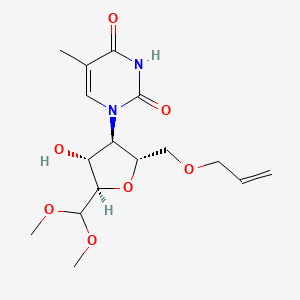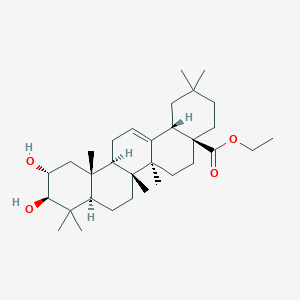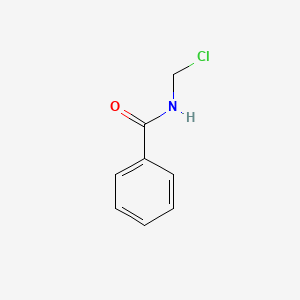
3,5,7,9,10-Pentachloro-2,2,3,4,4,5,6,6,7,8,8,9,10,10-tetradecafluorodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,7,9,10-Pentachloro-2,2,3,4,4,5,6,6,7,8,8,9,10,10-tetradecafluorodecanoic acid is a highly fluorinated and chlorinated organic compound with the molecular formula C10HCl5F14O2. This compound is known for its unique chemical structure, which includes multiple chlorine and fluorine atoms, making it a subject of interest in various scientific fields .
Métodos De Preparación
The synthesis of 3,5,7,9,10-Pentachloro-2,2,3,4,4,5,6,6,7,8,8,9,10,10-tetradecafluorodecanoic acid typically involves the fluorination and chlorination of decanoic acid derivatives. The process includes several steps:
Chlorination: Chlorine atoms are introduced using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures to ensure the selective substitution of hydrogen atoms with fluorine and chlorine atoms.
Industrial production methods may involve continuous flow reactors to optimize the yield and purity of the compound .
Análisis De Reacciones Químicas
3,5,7,9,10-Pentachloro-2,2,3,4,4,5,6,6,7,8,8,9,10,10-tetradecafluorodecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions (OH-) or amines (NH2-) replace chlorine or fluorine atoms.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,5,7,9,10-Pentachloro-2,2,3,4,4,5,6,6,7,8,8,9,10,10-tetradecafluorodecanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of highly fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and cell membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mecanismo De Acción
The mechanism of action of 3,5,7,9,10-Pentachloro-2,2,3,4,4,5,6,6,7,8,8,9,10,10-tetradecafluorodecanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s high electronegativity due to the presence of multiple fluorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their activity. The exact pathways involved are still under investigation .
Comparación Con Compuestos Similares
3,5,7,9,10-Pentachloro-2,2,3,4,4,5,6,6,7,8,8,9,10,10-tetradecafluorodecanoic acid can be compared with other highly fluorinated and chlorinated compounds, such as:
Perfluorooctanoic acid (PFOA): Known for its use in non-stick coatings and its environmental persistence.
Perfluorodecanoic acid (PFDA): Similar in structure but lacks the chlorine atoms present in this compound.
Perfluorooctanesulfonic acid (PFOS): Used in firefighting foams and stain repellents, also known for its environmental impact.
The uniqueness of this compound lies in its combination of both fluorine and chlorine atoms, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
335-74-0 |
|---|---|
Fórmula molecular |
C10HCl5F14O2 |
Peso molecular |
596.3 g/mol |
Nombre IUPAC |
3,5,7,9,10-pentachloro-2,2,3,4,4,5,6,6,7,8,8,9,10,10-tetradecafluorodecanoic acid |
InChI |
InChI=1S/C10HCl5F14O2/c11-3(18,2(16,17)1(30)31)7(22,23)4(12,19)8(24,25)5(13,20)9(26,27)6(14,21)10(15,28)29/h(H,30,31) |
Clave InChI |
ADMOCDJEQJUWJY-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)(F)Cl)(F)F)(F)Cl)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione](/img/structure/B13822044.png)

![1-(4-methylpiperazin-1-yl)-2-[(E)-1-phenylethylideneamino]oxyethanone](/img/structure/B13822068.png)


![N-[4-(1-adamantyl)thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B13822085.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B13822088.png)

![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)
![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)


![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B13822118.png)
